

(2-Bromo-4-chlorophenyl)methanamine hydrochloride physical properties

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Compound of Interest

Compound Name: (2-Bromo-4-chlorophenyl)methanamine hydrochloride

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An In-Depth Technical Guide to the Physical Properties of **(2-Bromo-4-chlorophenyl)methanamine Hydrochloride**

Authored by a Senior Application Scientist

Foreword: A Note on a Key Synthetic Intermediate

(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a substituted benzylamine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its utility primarily lies in its role as a key building block or intermediate in the synthesis of more complex, biologically active molecules.[1] The strategic placement of bromo and chloro substituents on the phenyl ring provides distinct points for further chemical modification through reactions like substitution or cross-coupling, while the methanamine hydrochloride group offers a handle for amide bond formation or other amine-related chemistries.[2] The physicochemical properties of this intermediate are paramount, as they directly influence its storage, handling, reaction kinetics, purification, and formulation into drug substances. This guide provides a detailed examination of these properties, grounded in established analytical techniques and expert interpretation.

Compound Identification and Core Structural Attributes

The foundational step in any chemical analysis is the unambiguous identification of the substance. **(2-Bromo-4-chlorophenyl)methanamine hydrochloride** is identified by a unique Chemical Abstracts Service (CAS) number and a defined molecular structure and formula.

- Chemical Name: **(2-Bromo-4-chlorophenyl)methanamine hydrochloride**
- Synonyms: 1-(**(2-Bromo-4-chlorophenyl)methanamine hydrochloride**)
- CAS Number: 2048273-70-5[3][4]
- Molecular Formula: C₇H₈BrCl₂N[1]
- Molecular Weight: 256.96 g/mol [1]

The structure consists of a benzene ring substituted at the 2-position with a bromine atom and at the 4-position with a chlorine atom. A methanamine group (-CH₂NH₂) is attached to the 1-position of the ring, which is protonated with hydrochloric acid to form the stable hydrochloride salt. The presence of electron-withdrawing halogens significantly influences the molecule's electronic properties, stability, and potential for intermolecular interactions.[2]

Summary of Physicochemical Properties

For efficient laboratory use, a summary of core physical properties is indispensable. The following table consolidates known and predicted data for **(2-Bromo-4-chlorophenyl)methanamine hydrochloride**. It is critical to note that while some properties are empirically determined, others are inferred from structurally analogous compounds due to limited public data for this specific molecule.

Physical Property	Value / Observation	Significance & Context
Appearance	White to off-white crystalline powder (Predicted)	The solid, crystalline nature is typical for small-molecule hydrochloride salts. Color may vary based on purity. Analogous compounds like 2-Bromobenzylamine hydrochloride present as crystalline powders.
Melting Point (°C)	>230 °C (Predicted)	A high melting point is expected due to the ionic character of the hydrochloride salt and crystalline packing. For comparison, 2-Bromobenzylamine hydrochloride melts at 227-230 °C and 4-Bromobenzylamine HCl melts at 274-276°C.[5] A sharp melting range is indicative of high purity.
Solubility	Soluble in methanol; predicted solubility in water.	The hydrochloride salt form generally imparts aqueous solubility. However, the halogenated phenyl ring is hydrophobic. Solubility in polar organic solvents like methanol is expected. 2-Bromobenzylamine hydrochloride is soluble in methanol (25 mg/mL).
Hygroscopicity	Potentially hygroscopic	Amine hydrochloride salts can absorb atmospheric moisture. This is a critical handling parameter. Related

compounds are noted as being hygroscopic.[5]

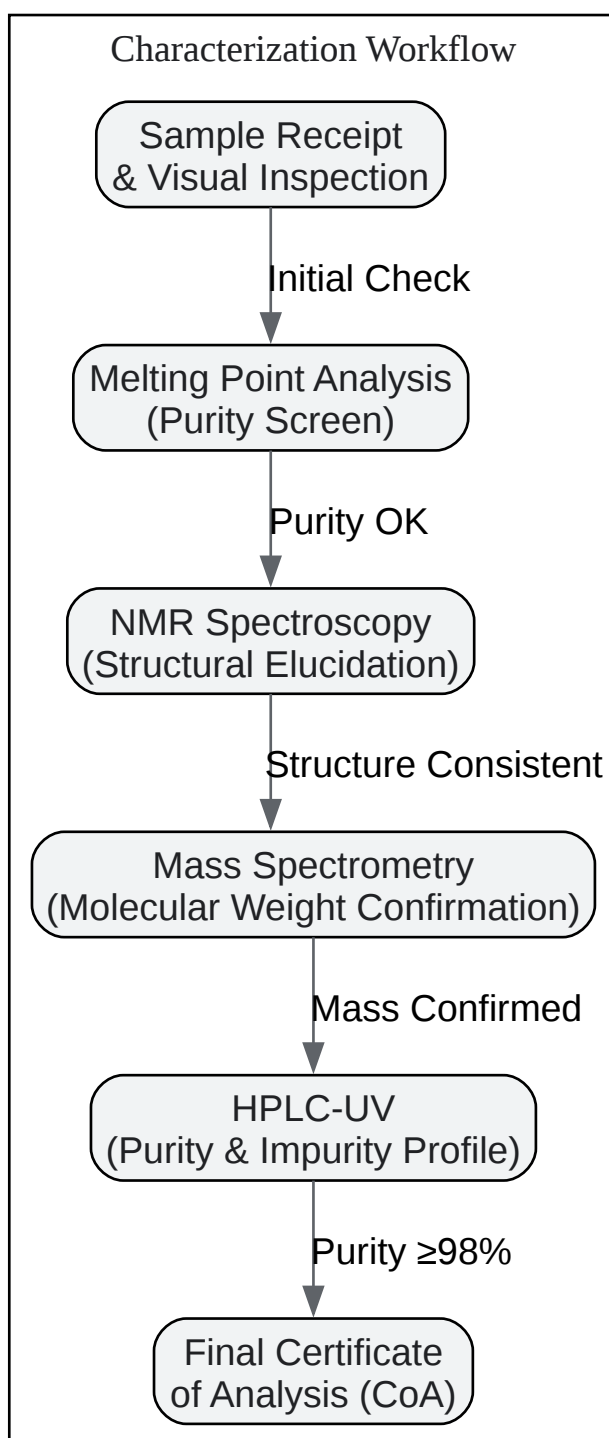
Storage Temperature

Room Temperature, under inert atmosphere.

Recommended storage in a desiccated, inert environment (e.g., argon or nitrogen) protects against moisture and potential oxidative degradation.[6]

Analytical Characterization Workflow

A multi-technique approach is required for the definitive structural confirmation and purity assessment of **(2-Bromo-4-chlorophenyl)methanamine hydrochloride**. The logical flow of analysis ensures that each technique provides complementary information, leading to a comprehensive characterization.



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Caption: Logical workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ^1H and ^{13}C NMR should be performed.

Expected ^1H NMR Spectral Features: Based on analogous structures, the following proton signals are anticipated (in DMSO- d_6 or D_2O):

- Aromatic Protons (3H): The three protons on the phenyl ring will appear in the δ 7.0–8.0 ppm range. Their splitting patterns (doublets, doublet of doublets) will be complex due to the asymmetric substitution pattern.
- Methylene Protons ($-\text{CH}_2-$): A singlet or slightly split signal is expected around δ 3.8–4.2 ppm.^[2] This region is characteristic of benzylic protons adjacent to an amine.
- Amine Protons ($-\text{NH}_3^+$): A broad singlet, which may exchange with D_2O , is expected in the δ 8.0–9.0 ppm range, characteristic of a hydrochloride salt.

Expected ^{13}C NMR Spectral Features:

- Aromatic Carbons (6C): Signals will appear in the δ 120–140 ppm range. The carbons directly attached to the halogens (C-Br and C-Cl) will be significantly deshielded.^[2]
- Methylene Carbon ($-\text{CH}_2-$): A signal is expected in the δ 40–50 ppm range.

Protocol for ^1H NMR Spectrum Acquisition:

- Sample Preparation: Accurately weigh approximately 5–10 mg of **(2-Bromo-4-chlorophenyl)methanamine hydrochloride** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry NMR tube.
- Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
- Acquisition Parameters:
 - Set the spectral width to cover the expected range (e.g., 0–12 ppm).
 - Use a 30-degree pulse angle.

- Set the relaxation delay (d1) to 2 seconds.
- Acquire 16-32 scans for a good signal-to-noise ratio.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Analysis: Integrate the signals to determine proton ratios and analyze splitting patterns to confirm the substitution pattern on the aromatic ring.

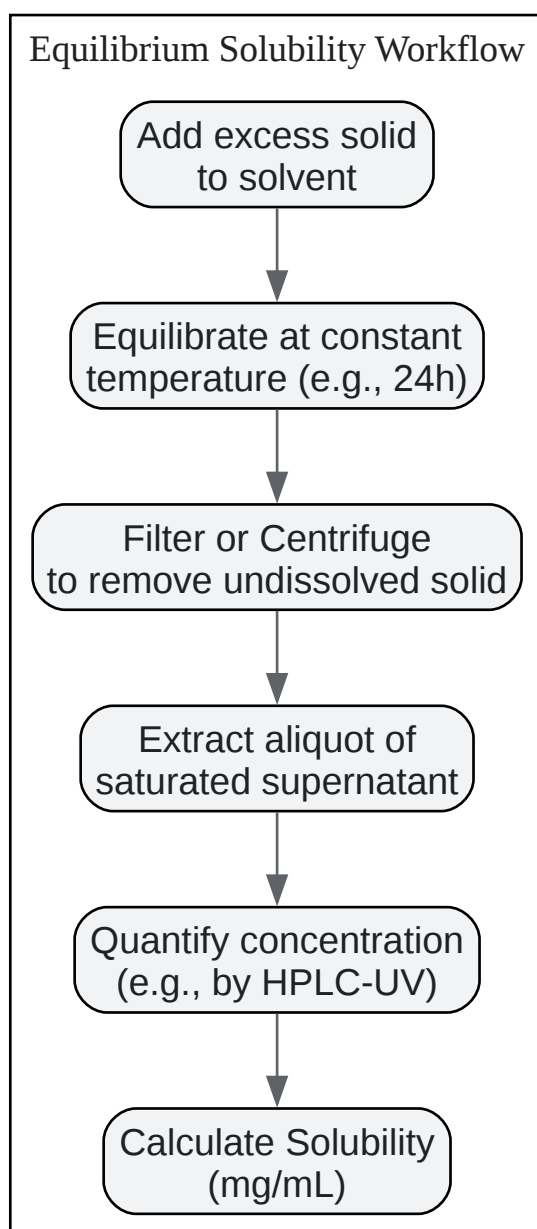
Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the free base. Electrospray ionization (ESI) in positive mode is the preferred method.

- Expected Ion: The analysis should detect the protonated molecule $[M+H]^+$ corresponding to the free base (C_7H_7BrClN).
- Expected m/z: The mass-to-charge ratio (m/z) will show a characteristic isotopic pattern due to the presence of bromine ($^{79}Br/\sim 50.7\%$, $^{81}Br/\sim 49.3\%$) and chlorine ($^{35}Cl/\sim 75.8\%$, $^{37}Cl/\sim 24.2\%$). The primary $[M+H]^+$ peak for the most abundant isotopes ($C_7H_8^{79}Br^{35}ClN$) would be approximately 219.95.^[7] The full isotopic cluster provides definitive confirmation of the elemental composition.

Solubility Profile and Determination

Understanding the solubility is crucial for designing reaction conditions and for any potential formulation work. The hydrochloride salt form is intended to enhance aqueous solubility, but the lipophilic, halogenated aromatic ring counteracts this.



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Caption: Standard experimental workflow for determining thermodynamic solubility.

Protocol for Equilibrium Solubility Determination:

- **System Preparation:** Add an excess amount of the compound (enough to ensure saturation) to a series of vials containing known volumes of different solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol).

- **Equilibration:** Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** After equilibration, allow the vials to stand for a short period. Centrifuge the vials to pellet the excess solid.
- **Sampling and Dilution:** Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
- **Quantification:** Analyze the diluted sample by HPLC-UV against a standard calibration curve to determine the concentration of the dissolved compound.
- **Calculation:** Calculate the original concentration in the supernatant, which represents the equilibrium solubility in mg/mL or mol/L.

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